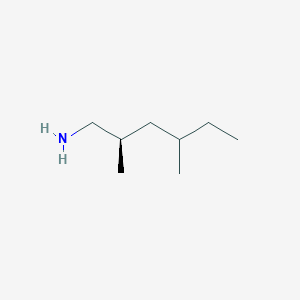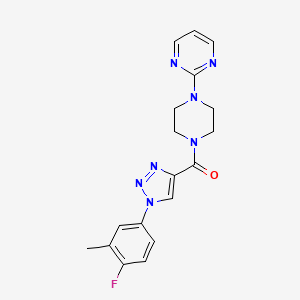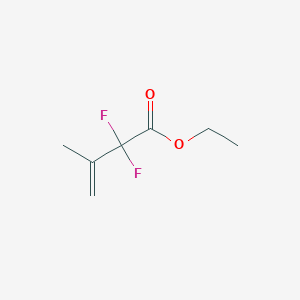
2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester, also known as ethyl 2,2-difluoro-3-methylbut-3-enoate, is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 . This compound is a colorless liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a colorless liquid . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) would typically be determined experimentally.Applications De Recherche Scientifique
Electrochemical Fluorination : A study by Ilayaraja et al. (2008) investigated the electrochemical fluorination of alkyl phenylacetates, including derivatives similar to 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester. They found that under certain conditions, monofluoro esters could be selectively achieved with up to 87% selectivity (Ilayaraja et al., 2008).
Synthesis of Fluorine-Containing Carboxylic Acid Derivatives : Dreier et al. (2017) described the synthesis of 3-aryl-pent-4-enoic acid derivatives with fluoro substituents, demonstrating the utility of such compounds in creating fluorine-containing carboxylic acids (Dreier et al., 2017).
Difluoromethylation Reactions : Médebielle et al. (2002) explored the difluoromethylation reactions of ethyl pyruvate, leading to the synthesis of derivatives similar to this compound. This study highlights the potential for creating complex fluorinated compounds (Médebielle et al., 2002).
Polymerizability of Fluorocarbon Chains : Fujimori et al. (1999) studied the polymerization of acrylic and methacrylic acid esters containing long-fluorocarbon chains, indicating the relevance of such compounds in polymer chemistry (Fujimori et al., 1999).
Synthesis of Trifluoromethylated Cyclohexenes : Abele et al. (1993) synthesized compounds similar to this compound, showcasing the application in creating trifluoromethylated cyclohexenes, relevant in medicinal chemistry and materials science (Abele et al., 1993).
Characterization of Volatile Compounds : Greene et al. (2008) characterized volatile compounds in peanuts, including esters related to this compound, highlighting its relevance in food chemistry and aroma studies (Greene et al., 2008).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical substance and advice on safety precautions. For 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It’s also advised to use this compound only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-3-methylbut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCBEOKKHOJGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)
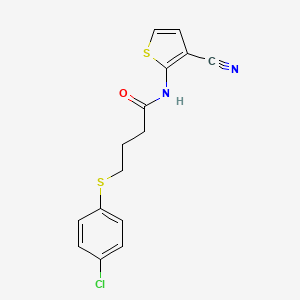
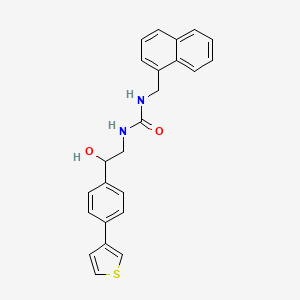
![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)
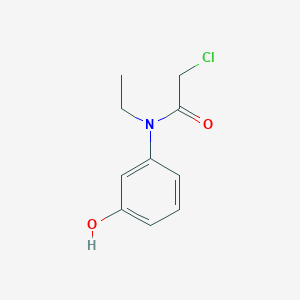

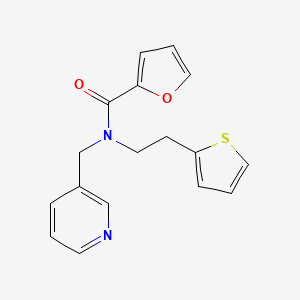
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)


![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)
